4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine
Description
4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a cyclopropylamino substituent at position 2. Its CAS number is 1250038-98-2 (as per ), though naming conventions for pyrimidine derivatives often lead to variations in numbering (e.g., "2-chloro" vs. "6-chloro" depending on substitution patterns) .
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-4-7(9)12-8(10-5)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIULORVJUVCTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693796 | |
| Record name | 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5734-73-6 | |
| Record name | 4-Chloro-N-cyclopropyl-6-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. Its unique structure, characterized by a chlorine atom and a cyclopropyl group, influences its interactions with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula : C8H10ClN3
- Molecular Weight : Approximately 183.64 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position.
Research indicates that this compound interacts with specific enzymes and receptors, potentially inhibiting their activity. This compound has been shown to:
- Inhibit biosynthesis pathways in pathogenic organisms.
- Disrupt hydrolytic enzyme activity, affecting critical biological processes such as methionine synthesis in fungi, thereby exhibiting antifungal properties.
Antimicrobial Activity
The compound demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Antiviral Potential
Preliminary investigations suggest that this compound may exhibit antiviral activity by interfering with viral replication mechanisms.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. For instance, the presence of the cyclopropyl group enhances its binding affinity to biological targets compared to similar compounds lacking this feature. SAR studies indicate that modifications to the pyrimidine ring can significantly alter the compound's efficacy against various biological targets .
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | Notable Properties |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Inhibits methionine synthesis in fungi |
| 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | Antimicrobial | Similar structural features; potential for drug development |
| Pyrimidine derivatives (various) | Variable | SAR studies indicate significant differences in potency |
Case Study 1: Antifungal Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of several fungal strains. The IC50 values indicated potent antifungal activity, suggesting its potential as a lead compound for antifungal drug development.
Case Study 2: Antiviral Mechanisms
Recent research explored the compound's ability to inhibit viral replication in cell cultures. The results indicated that it could reduce viral load significantly, paving the way for further investigations into its use in antiviral therapies.
Research Findings
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents targeting specific diseases .
- Pharmacokinetics and Bioavailability : Studies on similar pyrimidine derivatives suggest that modifications can enhance bioavailability and therapeutic effectiveness, indicating a pathway for optimizing this compound for clinical use .
- Potential Side Effects and Toxicity : While promising, further research is necessary to evaluate the safety profile and potential side effects associated with this compound's use in humans.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group undergoes nucleophilic displacement due to the electron-withdrawing effect of the pyrimidine ring. Key reactions include:
Amination Reactions
Replacement of chlorine with amines occurs under mild conditions. For example:
-
Reaction with aliphatic amines (e.g., methylamine) in ethanol at 60°C yields N-cyclopropyl-4-(methylamino)-6-methylpyrimidin-2-amine .
-
Aromatic amines require catalytic Pd coupling for substitution.
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | Ethanol | 60°C | 78 | |
| Aniline | Toluene | 100°C | 65 | |
| Sodium methoxide | Methanol | RT | 92 |
Halogen Exchange
Phosphorus oxychloride (POCl₃) facilitates chlorine retention during pyrimidine synthesis, as seen in the preparation of 2-amino-4-chloro-6-methylpyrimidine . The chlorine atom can be further substituted with iodine or fluorine using NaI/KF under reflux.
Coupling Reactions
The cyclopropylamine group participates in cross-coupling reactions. Notable examples:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with aryl halides forms biaryl amines. For instance:
-
Reaction with 2-bromotoluene in dioxane (Pd₂(dba)₃, Xantphos) yields 4-chloro-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine.
Suzuki-Miyaura Coupling
The chlorine atom can be replaced with boronic acids. A 2015 study achieved 85% yield using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O.
LiAlH₄ Reduction
The Mannich-Bock reaction route uses LiAlH₄ to reduce intermediates, preserving the cyclopropylamine group while removing protective groups .
Oxidation of Methyl Group
The 6-methyl substituent oxidizes to a carboxylic acid using KMnO₄ in acidic conditions (70°C, 12 hr), forming 4-chloro-N-cyclopropyl-2-aminopyrimidine-6-carboxylic acid .
Cyclocondensation Reactions
The compound serves as a building block in heterocycle synthesis:
-
Reaction with thiourea in DMF forms pyrimidine-2-thiol derivatives .
-
Condensation with β-keto esters yields fused pyrimidodiazepine systems .
Table 2: Heterocycle Synthesis Applications
Acid/Base Reactivity
The amine group exhibits moderate basicity (pKa ~4.2) . Protonation occurs in acidic media, enabling salt formation (e.g., HCl salts for improved solubility) . Acylation with acetic anhydride produces N-acetyl derivatives (90% yield, 25°C) .
Key Stability Considerations
-
Light Sensitivity : Undergoes photolytic dechlorination in UV light .
-
Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in strongly acidic/basic conditions .
This compound’s versatile reactivity makes it valuable in medicinal chemistry (e.g., as a NAPE-PLD inhibitor precursor ) and materials science. Synthetic protocols prioritize chlorine substitution selectivity and cyclopropylamine stability, with POCl₃-based routes being most scalable .
Comparison with Similar Compounds
Core Pyrimidine Derivatives with Cyclopropyl Substituents
Key Findings :
- Thioether vs. Amine: The methylthio group in CAS 951884-05-2 enhances hydrophobic interactions but eliminates hydrogen-bond donor capacity at position 2 .
Bicyclic and Fused-Ring Analogs
Key Findings :
Substituent-Driven Electronic Effects
Key Findings :
Solubility and Stability
- 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine: Limited solubility in polar solvents due to cyclopropyl hydrophobicity; stable under inert conditions .
- 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4): Improved solubility due to oxane ring oxygen atoms; prone to hydrolysis under acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
